Platinum disulfide

Description

Properties

IUPAC Name |

platinum;sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pt.2H2S/h;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWAXBGAZCOMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S.S.[Pt] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4PtS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Platinum Disulfide: A Comprehensive Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum disulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDs), is a layered inorganic compound that has garnered significant attention for its unique electronic and optical properties.[1] As a semiconductor with a tunable bandgap dependent on its layer thickness, PtS₂ presents considerable potential for applications in nanoelectronics, optoelectronics, and catalysis.[2] This technical guide provides an in-depth overview of the core fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes and potential applications.

Core Fundamental Properties

This compound is a black, crystalline solid that is insoluble in all common solvents.[1][3] It adopts the cadmium iodide (CdI₂) crystal structure, where layers of octahedrally coordinated platinum atoms are sandwiched between two layers of sulfur atoms. These layers are held together by weak van der Waals forces, allowing for exfoliation into thinner two-dimensional sheets.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, including general, electronic, optical, thermal, and mechanical characteristics.

Table 1: General and Crystallographic Properties of PtS₂

| Property | Value | References |

| Chemical Formula | PtS₂ | [3] |

| Molar Mass | 259.204 g/mol | [4] |

| Appearance | Black crystalline solid | [3][4] |

| Density | 7.850 - 7.9 g/cm³ | [4][5] |

| Crystal Structure | Trigonal (CdI₂ type) | [1][5] |

| Space Group | P-3m1 (No. 164) | [6] |

| Lattice Constants (Bulk) | a = 3.54 Å, c = 5.04 Å | [6] |

| Melting Point | 225-250°C (decomposes) | [4][5] |

Table 2: Electronic and Optical Properties of PtS₂

| Property | Value | Notes | References |

| Bandgap (Indirect) | Monolayer: ~1.6 - 1.77 eV | Layer-dependent | [2] |

| Bulk: ~0.25 eV | [2] | ||

| Carrier Mobility (Electron) | Monolayer: 72.16 cm²/V·s | Theoretical | [6] |

| Bulk: ~10³ cm²/V·s | [2] | ||

| Carrier Mobility (Hole) | Monolayer: 200.52 cm²/V·s | Theoretical | [6] |

| Refractive Index | Varies with wavelength | ||

| Absorption Spectrum | Strong absorption in the visible and UV regions |

Table 3: Thermal and Mechanical Properties of PtS₂

| Property | Value | Notes | References |

| Thermal Conductivity | Data not readily available | ||

| Specific Heat Capacity | 17.85 cal gfw⁻¹ °K⁻¹ (at 298.15 K) | [3] | |

| Young's Modulus (Monolayer) | 82.124 N/m | Theoretical | [7] |

| Shear Modulus | Data not readily available | ||

| Bulk Modulus | Data not readily available | ||

| Poisson's Ratio (Monolayer) | 0.268 | Theoretical | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development.

Synthesis of this compound

1. Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a widely used method for synthesizing high-quality, large-area thin films of PtS₂.

-

Precursor Materials: Platinum (Pt) foil or a pre-deposited thin film of Pt on a substrate (e.g., SiO₂/Si), and sulfur (S) powder.

-

Apparatus: A two-zone tube furnace, a quartz tube, a substrate holder, and a vacuum system.

-

Methodology:

-

The substrate with the platinum source is placed in the high-temperature zone of the furnace, while the sulfur powder is placed in the low-temperature zone upstream.

-

The quartz tube is evacuated to a base pressure and then purged with an inert carrier gas, such as argon (Ar).

-

The furnace is heated to the desired reaction temperatures. The sulfur zone is typically heated to a lower temperature to control the sulfur vapor pressure, while the substrate zone is heated to a higher temperature to facilitate the reaction between platinum and sulfur vapor.

-

The sulfur vapor is transported to the substrate by the carrier gas, where it reacts with the platinum to form a PtS₂ film.

-

After the growth period, the furnace is cooled down to room temperature under the inert gas flow.

-

2. Thermally Assisted Conversion (TAC)

The Thermally Assisted Conversion method is another effective technique for producing large-area PtS₂ films.

-

Precursor Materials: A thin film of platinum deposited on a substrate and solid sulfur.

-

Apparatus: A tube furnace and a crucible for the sulfur.

-

Methodology:

-

A thin film of platinum is deposited onto a chosen substrate using techniques like sputtering or electron-beam evaporation.

-

The Pt-coated substrate and a crucible containing sulfur powder are placed in a tube furnace.

-

The furnace is heated to a specific temperature in an inert atmosphere (e.g., argon).

-

The sulfur evaporates and reacts with the platinum film, converting it into a this compound film.

-

The thickness of the resulting PtS₂ film can be controlled by the initial thickness of the platinum film.

-

Characterization Techniques

1. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify the vibrational modes of a material, providing a fingerprint for PtS₂.

-

Apparatus: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm), a microscope, and a detector.

-

Methodology:

-

The PtS₂ sample is placed under the microscope objective.

-

The laser is focused onto the sample surface.

-

The scattered light is collected and directed to the spectrometer.

-

The Raman spectrum of PtS₂ is recorded, which typically shows characteristic peaks corresponding to the in-plane (E₂g) and out-of-plane (A₁g) vibrational modes. The positions and intensities of these peaks can be used to confirm the presence and quality of the PtS₂.

-

2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

-

Apparatus: An XPS system with an X-ray source (e.g., Al Kα or Mg Kα) and an electron energy analyzer.

-

Methodology:

-

The PtS₂ sample is placed in an ultra-high vacuum chamber.

-

The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.

-

The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.

-

The binding energy of the electrons is calculated, which is characteristic of each element and its chemical state. For PtS₂, XPS spectra will show peaks corresponding to the Pt 4f and S 2p core levels, which can be used to confirm the stoichiometry and chemical bonding.

-

3. Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)

STM provides real-space images of surfaces at the atomic level, while STS provides information about the local density of electronic states.

-

Apparatus: A scanning tunneling microscope in an ultra-high vacuum and low-temperature environment.

-

Methodology:

-

A sharp metallic tip is brought very close to the surface of the conductive PtS₂ sample.

-

A bias voltage is applied between the tip and the sample, resulting in a quantum mechanical tunneling current.

-

For STM imaging, the tip is scanned across the surface, and the tunneling current is kept constant by adjusting the tip-sample distance. This provides a topographic map of the surface with atomic resolution.

-

For STS, the tip is held at a fixed position, and the bias voltage is swept while measuring the tunneling current. The derivative of the current with respect to the voltage (dI/dV) is proportional to the local density of states, allowing for the determination of the bandgap.

-

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound films.

Hypothetical PtS₂ Nanoparticle Drug Delivery Workflow

Caption: A logical workflow for a hypothetical PtS₂ nanoparticle-based drug delivery system.

General Catalytic Cycle Involving a PtS₂ Surface

Caption: A generalized diagram of a catalytic cycle on a this compound surface.

Conclusion

This compound is a promising two-dimensional material with a rich set of fundamental properties that make it a compelling candidate for a variety of advanced applications. Its layer-dependent electronic structure, combined with its chemical stability, opens up avenues for the development of novel electronic and optoelectronic devices. Furthermore, its potential as a catalyst and as a nanocarrier in drug delivery systems highlights its versatility. This guide provides a foundational understanding of PtS₂, offering researchers and professionals the necessary information to explore and harness its unique characteristics for future innovations. Further research into the experimental determination of its thermal and mechanical properties will be crucial for the full realization of its potential in practical applications.

References

- 1. docs.materialsproject.org [docs.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. The carrier mobility of monolayer and bulk GaS: from first-principles calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. azom.com [azom.com]

- 6. arxiv.org [arxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure of Platinum Disulfide (PtS₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Platinum Disulfide (PtS₂), a transition metal dichalcogenide that has garnered significant interest for its unique electronic and catalytic properties. This document details the crystallographic parameters, experimental methodologies for structural determination, and a visual representation of its atomic arrangement.

PtS₂ Crystal Structure: The 1T Phase

This compound predominantly crystallizes in the 1T (trigonal) phase, which is its most thermodynamically stable form.[1][2] This structure is characterized by a layered arrangement of atoms, where a layer of platinum atoms is sandwiched between two layers of sulfur atoms. These S-Pt-S layers are held together by weak van der Waals forces, allowing for exfoliation into two-dimensional materials.[3]

The crystal structure of the 1T phase of PtS₂ belongs to the trigonal crystal system and is assigned to the space group P-3m1 (No. 164) .[4] Within this structure, each platinum (Pt) atom is octahedrally coordinated to six sulfur (S) atoms.[4]

Crystallographic Data

The crystallographic parameters for the 1T phase of PtS₂ have been determined through various experimental techniques, primarily X-ray diffraction. The lattice parameters and atomic positions are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Trigonal | [3] |

| Space Group | P-3m1 (No. 164) | [4] |

| Lattice Parameters | ||

| a | 3.54 Å | [3] |

| b | 3.54 Å | [3] |

| c | 5.04 Å | [3] |

| α | 90° | [3] |

| β | 90° | [3] |

| γ | 120° | [3] |

| Atomic Positions | ||

| Pt | (0, 0, 0) | [4] |

| S1 | (1/3, 2/3, z) | [4] |

| S2 | (2/3, 1/3, -z) | [4] |

| z | ~0.25 | [4] |

Experimental Determination of Crystal Structure

The determination of the crystal structure of PtS₂ involves several complementary experimental techniques to probe the atomic arrangement and verify the phase purity.

X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique used to determine the crystal structure, lattice parameters, and phase purity of PtS₂.

Methodology:

-

Sample Preparation: Polycrystalline PtS₂ powder is synthesized by annealing a stoichiometric mixture of high-purity platinum and sulfur powders in an evacuated and sealed quartz tube. The mixture is heated to a high temperature (e.g., 700-800 °C) for an extended period (e.g., several days to a week) to ensure complete reaction and crystallization.[5] The resulting powder is then finely ground for analysis.

-

Data Collection: The XRD pattern is recorded using a diffractometer with a monochromatic X-ray source, typically Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 10° to 80° with a small step size.

-

Data Analysis: The experimental diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., JCPDS No. 18-0973 for 1T-PtS₂).[1] For a more detailed structural analysis, Rietveld refinement is performed. This method involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns.[6][7]

Transmission Electron Microscopy (TEM)

TEM provides direct imaging of the crystal lattice and can be used to determine the local crystal structure and identify defects.

Methodology:

-

Sample Preparation: For TEM analysis, the PtS₂ sample must be thinned to electron transparency (typically less than 100 nm). This can be achieved by mechanical exfoliation of bulk crystals onto a TEM grid or by focused ion beam (FIB) milling for cross-sectional analysis.

-

Imaging and Diffraction: High-resolution TEM (HRTEM) imaging can reveal the atomic columns and the stacking sequence of the layers. Selected Area Electron Diffraction (SAED) is used to obtain a diffraction pattern from a specific area of the sample, which provides information about the crystal structure and orientation. The SAED pattern of 1T-PtS₂ exhibits a characteristic hexagonal symmetry.

Scanning Tunneling Microscopy (STM)

STM is a powerful surface-sensitive technique that can provide atomically resolved images of the PtS₂ surface.

Methodology:

-

Sample Preparation: Atomically flat surfaces are required for STM. These can be obtained by in-situ cleaving of bulk single crystals in an ultra-high vacuum (UHV) environment or by growing thin films of PtS₂ on a conductive substrate via methods like chemical vapor transport (CVT) or thermally assisted conversion (TAC).[5]

-

Imaging: A sharp metallic tip is brought in close proximity to the sample surface, and a bias voltage is applied. The tunneling current between the tip and the sample is measured, which is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant tunneling current, a topographic image of the surface with atomic resolution can be generated.[8][9]

PtS₂ Polytypes

While polytypism, the existence of different stacking sequences of the same layers, is common in other transition metal dichalcogenides (e.g., MoS₂, WS₂), extensive experimental evidence for stable polytypes of PtS₂ other than the 1T phase is currently lacking in the scientific literature. Theoretical studies may explore the possibility of other phases, such as the 2H or 3R polytypes, but the 1T phase remains the only experimentally confirmed and widely studied crystal structure for PtS₂.[1][2]

Visualization of the PtS₂ Crystal Structure

The following diagram, generated using the DOT language, illustrates the crystal structure of 1T-PtS₂.

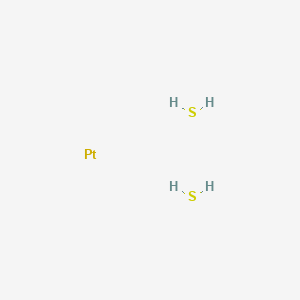

Caption: Ball-and-stick model of the 1T-PtS₂ crystal structure showing the octahedral coordination of a central platinum atom by six sulfur atoms and the layered S-Pt-S arrangement.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. PtS2 - Platinum Sulfide [hqgraphene.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Electronic and structural characterisation of polycrystalline this compound thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. institut2a.physik.rwth-aachen.de [institut2a.physik.rwth-aachen.de]

The Electronic Landscape of Monolayer Platinum Disulfide (PtS2): A Technical Guide

An In-depth Exploration of the Synthesis, Characterization, and Electronic Band Structure of a Promising 2D Semiconductor

The emergence of two-dimensional (2D) materials has catalyzed a paradigm shift in materials science and condensed matter physics. Among these, monolayer platinum disulfide (PtS2), a group-10 transition metal dichalcogenide (TMDC), has garnered significant attention for its unique electronic properties, high carrier mobility, and environmental stability.[1][2] This technical guide provides a comprehensive overview of the electronic band structure of monolayer PtS2, intended for researchers, scientists, and professionals in drug development and related fields who are exploring the potential of novel 2D materials.

Crystal Structure and Synthesis of Monolayer PtS2

Monolayer PtS2 crystallizes in a 1T octahedral phase, belonging to the trigonal crystal system with the P-3m1 space group.[1][3] The structure consists of a plane of platinum atoms hexagonally coordinated and sandwiched between two layers of sulfur atoms. This arrangement results in a layered material that can be exfoliated down to a single monolayer.

The synthesis of high-quality, large-area monolayer PtS2 is crucial for the accurate characterization of its intrinsic electronic properties and for the fabrication of electronic devices. A prevalent and effective method for this is Chemical Vapor Deposition (CVD) . A common approach involves the direct sulfurization of a pre-deposited thin film of platinum metal on a suitable substrate, such as SiO2/Si.[3][4] The process is typically carried out in a furnace at elevated temperatures where sulfur vapor reacts with the platinum film. Key parameters that influence the quality and uniformity of the resulting PtS2 monolayer include the reaction temperature, pressure, and the thickness of the initial platinum film.[3]

Alternative methods for obtaining monolayer PtS2 include the chemical vapor transport (CVT) method to grow bulk crystals, followed by mechanical exfoliation to isolate individual layers.[5]

Experimental and Computational Methodologies

The determination of the electronic band structure of monolayer PtS2 relies on a synergistic approach combining experimental techniques and theoretical calculations.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure of crystalline solids.[6][7] It measures the kinetic energy and emission angle of photoelectrons ejected from the sample upon irradiation with high-energy photons, allowing for the mapping of the energy-momentum relationship of electrons within the material.

A generalized experimental workflow for performing ARPES on 2D materials like monolayer PtS2 is as follows:

References

Data Presentation: Quantitative Analysis of Bandgap

An in-depth analysis of the layer-dependent electronic properties of Platinum Disulfide (PtS₂), a prominent member of the Group 10 transition metal dichalcogenides (TMDs), reveals a significant evolution of its bandgap with varying layer thickness. This tunability, spanning from the visible to the mid-infrared spectrum, positions PtS₂ as a highly promising material for next-generation electronic and optoelectronic applications. Unlike many other TMDs, PtS₂ exhibits an indirect bandgap across all thicknesses, from monolayer to bulk, a characteristic that influences its optical and transport properties.

The electronic band structure of this compound is highly sensitive to the number of constituent layers. The bandgap undergoes a substantial transition from a wide-gap semiconductor in its monolayer form to a narrow-gap semiconductor in its bulk counterpart. This phenomenon is primarily attributed to quantum confinement effects and strong interlayer van der Waals forces, which involve the hybridization of the pz orbitals of sulfur atoms in adjacent layers.[1][2] The experimentally and theoretically determined bandgap values are summarized below.

| Number of Layers | Bandgap (Experimental) | Bandgap (Theoretical - DFT) | Bandgap Type |

| Monolayer (1L) | 1.6 eV[1][3] | 1.6 eV[1], 1.776 eV[4] | Indirect[1][3][5] |

| Bilayer (2L) | ~1.2 eV[6] | - | Indirect[3] |

| Trilayer (3L) | ~0.9 eV[6] | - | Indirect[3] |

| Bulk | 0.25 eV[1][3][7] | 0.25 eV[1] | Indirect[3] |

Theoretical Framework and Visualization

The tuning of the PtS₂ bandgap is a direct consequence of interlayer interactions. As the number of layers increases, the hybridization between the pz orbitals of sulfur atoms in adjacent layers becomes more pronounced.[1] This interaction leads to the splitting of energy bands, causing a reduction in the overall bandgap. In the monolayer form, the absence of this interlayer coupling results in the widest bandgap.

Experimental Protocols

The synthesis and characterization of layered PtS₂ require precise control over experimental parameters. The following sections detail the common methodologies employed.

Synthesis: Chemical Vapor Deposition (CVD)

Large-area, uniform films of few-layer PtS₂ are commonly synthesized via a direct sulfurization process in a Chemical Vapor Deposition (CVD) system.[3][8]

-

Substrate Preparation : A thin film of Platinum (Pt) metal, typically a few nanometers thick, is first deposited onto a suitable substrate, such as SiO₂/Si, using a technique like sputtering.[3]

-

Furnace Setup : The Pt-coated substrate is placed in the center of a quartz tube furnace. High-purity sulfur powder is placed in a separate heating zone upstream from the substrate.[3]

-

Evacuation and Purging : The furnace tube is evacuated to a low base pressure (e.g., 0.5 Pa) to remove atmospheric contaminants and then purged with an inert gas like Argon (Ar).[3]

-

Sulfurization Process : The sulfur powder is heated to its vaporization point, and the resulting sulfur vapor is carried by the Ar gas flow towards the heated substrate. The Pt film reacts with the sulfur vapor at elevated temperatures to form a continuous PtS₂ film. The reaction pressure is a critical parameter for achieving high-quality semiconducting films.[3][5]

-

Cooling : After the reaction, the furnace is cooled down to room temperature under an inert gas atmosphere to ensure the crystallinity and stability of the synthesized film.

Characterization and Bandgap Measurement

A suite of characterization techniques is necessary to confirm the quality of the synthesized PtS₂ and to determine its layer-dependent properties.

-

Atomic Force Microscopy (AFM) : AFM is the primary technique used to determine the exact thickness of the synthesized films. By creating a scratch or edge on the film, a height profile can be obtained, revealing the number of PtS₂ layers.[5][8][9]

-

Raman Spectroscopy : This non-destructive technique is used to confirm the crystalline structure and quality of PtS₂. The material exhibits characteristic Raman-active vibrational modes, namely the in-plane Eg and out-of-plane A1g modes.[9][10] The positions and intensity ratios of these peaks can provide information about the number of layers.[6]

-

X-ray Photoelectron Spectroscopy (XPS) : XPS is employed to verify the chemical composition and stoichiometry of the film, confirming the formation of PtS₂ and the absence of significant impurities or other phases like PtS.[5][7]

-

Scanning Tunneling Spectroscopy (STS) : STS is a powerful local probe technique that can directly measure the electronic density of states and determine the bandgap of the material with high spatial resolution.[11] It is particularly useful for experimentally determining the bandgaps of atomically thin materials.

-

Optical Absorption Spectroscopy : The bandgap of semiconductor materials can be determined from their optical absorption spectra. By plotting (αhν)1/n against photon energy (hν), where α is the absorption coefficient, a Tauc plot is generated. For an indirect bandgap material like PtS₂, n=2. Extrapolating the linear portion of the plot to the energy axis yields the optical bandgap.[6][12]

References

- 1. researchgate.net [researchgate.net]

- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Broadband Optical Properties of Atomically Thin PtS2 and PtSe2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. hzdr.de [hzdr.de]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Platinum Disulfide (PtS2) Single Crystals

Abstract

Platinum disulfide (PtS2), a member of the Group 10 transition metal dichalcogenides (TMDs), has garnered significant attention due to its unique layer-dependent electronic properties, high carrier mobility, and excellent air stability. These attributes make it a promising material for next-generation applications in nanoelectronics, optoelectronics, and catalysis. The synthesis of high-quality single crystals is paramount for fundamental research and device fabrication. This technical guide provides a comprehensive overview of the primary methods for synthesizing PtS2 single crystals, with a focus on Chemical Vapor Transport (CVT), Flux Growth, and Hydrothermal Synthesis. Detailed experimental protocols, comparative data, and process visualizations are presented to serve as a practical resource for researchers in the field.

Introduction

This compound (PtS2) exhibits a layered crystal structure where layers are held together by weak van der Waals forces, allowing for mechanical exfoliation down to a single monolayer. Its bandgap is highly dependent on the number of layers, transitioning from an indirect bandgap of approximately 0.25 eV in its bulk form to 1.6 eV for a monolayer[1]. This layer-tunable bandgap, combined with its inherent stability, distinguishes PtS2 from many other two-dimensional materials. The synthesis of high-quality, large-area single crystals remains a challenge but is crucial for unlocking its full potential. This document details the prevalent synthesis methodologies, providing actionable protocols and comparative analysis.

Synthesis Methodologies

The primary techniques for growing PtS2 single crystals include Chemical Vapor Transport (CVT), flux growth, and hydrothermal methods. While CVT is well-documented for producing thin films and microcrystals, flux growth offers a pathway to larger, bulk crystals. Hydrothermal synthesis presents a lower-temperature alternative.

Chemical Vapor Transport (CVT)

The CVT method, often coupled with a pre-deposition step, is the most widely reported technique for synthesizing PtS2 thin films and hexagonal single-crystal domains on a substrate. The process generally involves the sulfurization of a thin platinum film in a controlled environment.

This protocol is based on the sulfurization of a pre-sputtered platinum film.[2][3][4]

-

Substrate Preparation: SiO2/Si wafers are ultrasonically cleaned in acetone, isopropanol, and deionized water for 15 minutes each and then dried under a nitrogen stream.

-

Precursor Deposition: A thin film of platinum (e.g., 4 nm) is deposited onto the cleaned SiO2/Si substrate using magnetron sputtering.[3]

-

Furnace Setup: A two-zone tube furnace is utilized. The Pt-coated substrate is placed in the center of the high-temperature zone. High-purity sulfur powder (e.g., 2 g) is placed in a quartz boat in the upstream, low-temperature zone.

-

Growth Process:

-

The quartz tube is evacuated to a base pressure (e.g., <10 Pa).

-

The high-temperature zone (containing the substrate) is heated to the target growth temperature (e.g., 500-600°C).

-

Simultaneously, the low-temperature zone (containing sulfur) is heated to a temperature sufficient to generate sulfur vapor (e.g., 150-250°C), which is transported to the substrate by a carrier gas (e.g., Argon).

-

The reaction is allowed to proceed for a set duration (e.g., 60-180 minutes).[3]

-

A key factor in producing crystalline PtS2 instead of PtS is conducting the reaction in a sealed quartz tube to maintain sufficient sulfur vapor pressure.[3]

-

-

Cooling: After the growth period, the furnace is turned off and allowed to cool naturally to room temperature.

Flux Growth

The flux method is advantageous for growing larger, bulk single crystals by dissolving the constituent elements in a molten solvent (flux) and allowing the desired crystal to precipitate upon slow cooling. While specific protocols for PtS2 are scarce, methods for the analogous compound PtSe2 can be adapted.

This protocol is adapted from the successful synthesis of PtSe2 using a CuSe flux and general TMDC flux growth techniques.[5][6]

-

Precursor Preparation: High-purity platinum powder, sulfur pieces, and a suitable flux material (e.g., a low-melting-point metal sulfide (B99878) or a mixture of alkali metal halides) are weighed in a specific molar ratio. Ratios of flux to solute can range from 10:1 to 100:1.

-

Crucible Loading: The precursors are placed in an alumina (B75360) or quartz crucible. It is often beneficial to place the higher-melting-point component (Pt) at the bottom.

-

Ampoule Sealing: The crucible is placed inside a larger quartz ampoule. A quartz wool plug is placed above the crucible to act as a filter. The ampoule is then evacuated to high vacuum (~10⁻⁶ Torr) and flame-sealed.

-

Growth Process:

-

The sealed ampoule is placed in a programmable box furnace and heated slowly to a high temperature (e.g., 1000-1150°C) to ensure all components melt and homogenize.

-

The furnace is held at this peak temperature for an extended period (e.g., 24-48 hours).

-

The furnace is then cooled very slowly (e.g., 1-3°C/hour) to a temperature just above the melting point of the flux. During this stage, PtS2 crystals nucleate and grow from the saturated solution.

-

-

Crystal Separation:

-

Once the cooling program finishes, the ampoule is quickly removed from the furnace while still hot.

-

It is immediately inverted and placed in a centrifuge to separate the molten flux from the grown crystals, which are caught by the quartz wool filter.

-

The ampoule is then allowed to cool to room temperature. The crystals can be further cleaned by dissolving any residual flux in an appropriate solvent.

-

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization from high-temperature aqueous solutions at high vapor pressures. This method can yield high-quality crystals at temperatures lower than those required for CVT or flux methods. While no specific protocol for PtS2 single crystals is readily available, a general procedure can be proposed based on methods for other platinum-group minerals and TMDCs.[1][7][8]

-

Precursor Preparation: A water-soluble platinum salt (e.g., H₂PtCl₆) and a sulfur source (e.g., thiourea (B124793) or Na₂S) are used as precursors. A mineralizer (e.g., NaOH or a halide salt) may be added to increase the solubility of the reactants.

-

Autoclave Loading: The precursor solution is placed into a Teflon-lined stainless-steel autoclave. The fill volume should typically be around 70-80% of the liner's capacity to allow for thermal expansion and pressure generation.

-

Growth Process:

-

The sealed autoclave is placed in a programmable oven.

-

It is heated to a target temperature, typically between 180°C and 250°C. The pressure inside the autoclave will rise significantly due to the heating of the aqueous solution.

-

The reaction is held at this temperature for a prolonged period (e.g., 24-72 hours) to allow for the dissolution of precursors and subsequent crystallization of PtS2.

-

-

Cooling and Product Recovery:

-

The autoclave is cooled slowly to room temperature.

-

The resulting solid product is collected, washed repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and dried in a vacuum oven.

-

Data Presentation: Comparison of Synthesis Parameters

The choice of synthesis method depends on the desired crystal form factor (film vs. bulk) and quality. The following tables summarize key quantitative parameters from the literature for the CVT method. Data for flux and hydrothermal methods are proposed based on typical conditions for related materials.

Table 1: CVT Synthesis Parameters and Outcomes for PtS2 Thin Films

| Parameter | Range / Value | Resulting Crystal Size / Morphology | Reference |

|---|---|---|---|

| Substrate | SiO₂/Si | Hexagonal domains | [2][3][4] |

| Pt Film Thickness | ~4 nm | Few-layer films | [3] |

| Growth Temp. | 500 °C | ~300 nm hexagonal particles | [3] |

| 550 °C | Larger, more regular hexagonal crystals | [3] | |

| 600 °C | Further increased crystal size | [3] | |

| Reaction Time | 60 min | Small triangular domains | [3] |

| (at 550 °C) | 120 min | Hexagonal crystals (1-2 µm) | [2][3][4] |

| 180 min | No significant size increase over 120 min | [3] | |

| Environment | Sealed Tube | Crystalline PtS₂ | [3] |

| | Open Tube | PtS phase may dominate |[3] |

Table 2: Proposed Parameters for Bulk PtS2 Synthesis

| Parameter | Flux Growth (Proposed) | Hydrothermal (Proposed) |

|---|---|---|

| Precursors | Pt, S, Metallic Flux | H₂PtCl₆, Na₂S |

| Solvent | Metallic or Salt Flux | Deionized Water |

| Temperature | 1000-1150°C (dwell), slow cool | 180-250°C |

| Pressure | Autogenous (in sealed ampoule) | High (autogenous) |

| Duration | > 48 hours (dwell + cool) | 24-72 hours |

| Expected Product | Bulk single crystals (mm scale) | Crystalline powder, microcrystals |

Conclusion

The synthesis of high-quality PtS2 single crystals is achievable through several methods, with Chemical Vapor Transport being the most established for producing thin films and microscale crystals. The parameters of growth temperature and time are critical in controlling the size and morphology of the resulting crystals, with optimal conditions identified around 550°C for 120 minutes in a sealed environment. For researchers requiring larger, bulk single crystals for property measurements or exfoliation, the flux growth method presents a promising, albeit less documented, route. Hydrothermal synthesis offers a lower-temperature alternative that may be suitable for producing nanocrystalline or powdered PtS2. This guide provides the necessary foundational protocols and comparative data to aid researchers in selecting and implementing the most appropriate synthesis strategy for their specific scientific objectives.

References

- 1. Synthesis of platinum-group minerals under hydrothermal conditions - European Journal of Mineralogy Volume 8 Number 3 — Schweizerbart science publishers [schweizerbart.de]

- 2. The growth mechanism of PtS2 single crystal: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. The growth mechanism of PtS2 single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scidb.cn [scidb.cn]

- 6. arxiv.org [arxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atlantis-press.com [atlantis-press.com]

Van der Waals Interactions in Bulk PtS₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum disulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDCs), has garnered significant research interest due to its unique electronic and optoelectronic properties. In its bulk form, PtS₂ is a layered material where individual PtS₂ layers are stacked and held together by van der Waals (vdW) interactions. Understanding the nature and magnitude of these weak interlayer forces is crucial for the design and fabrication of novel devices, as well as for applications in areas such as intercalation and catalysis, which are of interest to drug development professionals for sensing and delivery systems. This technical guide provides a comprehensive overview of the van der Waals interactions in bulk PtS₂, summarizing key quantitative data, detailing experimental and theoretical methodologies, and visualizing the underlying concepts.

Crystal Structure of Bulk PtS₂

Bulk PtS₂ crystallizes in a trigonal structure belonging to the P-3m1 space group.[1] The crystal is composed of individual layers, each consisting of a plane of platinum atoms sandwiched between two planes of sulfur atoms in an octahedral coordination. These layers are stacked along the c-axis and are bound by van der Waals forces.[2] While predominantly vdW in nature, theoretical studies suggest a non-negligible contribution from the hybridization of the pz orbitals of sulfur atoms between adjacent layers, leading to what has been described as a "covalent-like quasi-bonding".[3][4][5] This stronger-than-typical vdW interaction is responsible for some of the unique layer-dependent properties of PtS₂.

Quantitative Data on Interlayer Interactions

The strength of the van der Waals interactions in bulk PtS₂ can be quantified through several experimental and theoretical parameters. The following table summarizes key data available in the literature.

| Parameter | Value | Method | Reference |

| Bandgap | 0.25 eV | Experimental & Theoretical | [2][3][5][6][7][8][9] |

| Monolayer Bandgap | 1.6 eV | Experimental & Theoretical | [2][3][5][6][7][8][9] |

| Interlayer Breathing Force Constant (k_z) | 5.44 x 10¹⁹ N/m³ | Density Functional Theory | [8] |

| Interlayer Shear Force Constant (k_x) | 6.27 x 10¹⁹ N/m³ | Density Functional Theory | [8] |

| Interlayer Distance | ~0.5 nm | Experimental (AFM) | [10] |

Experimental and Theoretical Methodologies

A variety of experimental and computational techniques are employed to probe and quantify the van der Waals interactions in bulk PtS₂.

Experimental Protocols

1. Raman Spectroscopy: This non-destructive technique is highly sensitive to the vibrational modes of the crystal lattice. Low-frequency Raman spectroscopy is particularly useful for studying interlayer interactions.

-

Shear Modes (C): These correspond to the in-plane, rigid-layer vibrations of adjacent layers against each other. The frequency of the shear mode is directly related to the interlayer shear force constant.

-

Layer-Breathing Modes (LBM): These involve the out-of-plane vibrations of the layers against each other, providing information about the interlayer breathing force constant.

Experimental Workflow for Raman Spectroscopy

2. Atomic Force Microscopy (AFM): AFM can be used to directly measure the interlayer adhesion energy through techniques like nanoindentation or by measuring the force required to exfoliate a single layer from the bulk crystal.[11][12][13][14][15]

3. High-Pressure Studies: Applying external pressure to the bulk crystal reduces the interlayer distance, thereby enhancing the van der Waals interactions. Measuring the pressure-induced shifts in electronic band structure, such as the valence band splitting, can provide quantitative information about the interlayer coupling.[11][16]

Theoretical Protocols

1. Density Functional Theory (DFT): DFT is a powerful computational method used to calculate the electronic structure and total energy of materials. To accurately model van der Waals interactions, standard DFT functionals are often augmented with vdW corrections (e.g., DFT-D2, vdW-DF).

Logical Flow for DFT Calculation of Interlayer Binding Energy

2. First-Principles Calculations for Exfoliation Energy: The exfoliation energy, which is the energy required to peel off a single layer from the bulk surface, can be calculated as the difference between the ground-state energy of the bulk material (per layer) and that of an isolated single layer.[17]

The Role of van der Waals Interactions in PtS₂ Properties

The van der Waals interactions in bulk PtS₂ have a profound impact on its material properties:

-

Layer-Dependent Bandgap: The significant change in the bandgap from 1.6 eV in a monolayer to 0.25 eV in the bulk is a direct consequence of the interlayer electronic coupling mediated by vdW forces.[2][3][5][6][7][8][9] This tunability is highly desirable for broadband photodetectors and other optoelectronic applications.

Signaling Pathway of Interlayer Coupling on Bandgap

-

Mechanical Properties: The interlayer force constants determine the mechanical resilience of the material to shear and compressive strain. The relatively strong interlayer coupling in PtS₂ compared to other TMDCs suggests a more robust mechanical nature.[5]

-

Thermal Transport: Phonon scattering at the interlayer interfaces, governed by the strength of the vdW interactions, plays a crucial role in the out-of-plane thermal conductivity of the material.

Conclusion

The van der Waals interactions in bulk PtS₂, while weak compared to covalent bonds, are fundamental to its unique and tunable properties. A combination of experimental techniques, particularly Raman spectroscopy, and theoretical calculations based on density functional theory provides a comprehensive understanding of these interlayer forces. The quantitative data and methodologies presented in this guide offer a valuable resource for researchers and professionals working with PtS₂ and other layered materials, enabling the rational design of novel technologies and applications. The insights into interlayer phenomena are particularly relevant for fields like drug delivery and biosensing, where surface interactions and the controlled release of molecules are paramount.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. hqgraphene.com [hqgraphene.com]

- 3. Extraordinarily Strong Interlayer Interaction in 2D Layered PtS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. research.polyu.edu.hk [research.polyu.edu.hk]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mdpi.com [mdpi.com]

- 11. wu.mse.berkeley.edu [wu.mse.berkeley.edu]

- 12. asianscientist.com [asianscientist.com]

- 13. High-Throughput Calculation of Interlayer van der Waals Forces Validated with Experimental Measurements [ouci.dntb.gov.ua]

- 14. High-Throughput Calculation of Interlayer van der Waals Forces Validated with Experimental Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Van der Waals interactions and the limits of isolated atom models at interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. arxiv.org [arxiv.org]

A Technical Guide to Noble Transition Metal Dichalcogenides for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Biomedical Applications of an Emerging Class of 2D Materials

Noble transition metal dichalcogenides (TMDCs), a class of two-dimensional (2D) materials, are attracting significant attention within the scientific community, particularly in the fields of materials science, biosensing, and drug delivery. Comprised of a transition metal from the platinum group (platinum or palladium) and a chalcogen (sulfur or selenium), these materials exhibit unique electronic, optical, and catalytic properties. Their layered structure, high surface-area-to-volume ratio, and biocompatibility make them promising candidates for the development of next-generation diagnostic and therapeutic tools. This technical guide provides a comprehensive overview of noble TMDCs, focusing on their synthesis, key properties, and applications relevant to researchers, scientists, and drug development professionals.

Core Properties of Noble Transition Metal Dichalcogenides

Noble TMDCs possess a range of properties that make them suitable for various biomedical applications. These properties are often tunable by varying the material's thickness, composition, and surface functionalization. A summary of key quantitative data for prominent noble TMDCs is presented in Table 1.

| Property | PtS₂ | PtSe₂ | PdS₂ | PdSe₂ |

| Band Gap (Monolayer) | ~1.6 - 1.8 eV (Indirect)[1] | ~1.2 eV (Indirect)[1][2] | ~1.28 eV | ~0.84 - 1.3 eV (Indirect)[3] |

| Band Gap (Bulk) | ~0.25 eV (Indirect) | Semimetal[2] | ~0.05 eV | Semimetal |

| Crystal Structure | 1T (Octahedral)[4] | 1T (Octahedral)[4] | Pentagonal | Pentagonal |

| Young's Modulus (a-direction) | 116.4 GPa[5] | 115.9 GPa[5] | 116.4 GPa[5] | 58.5 GPa[5] |

| Young's Modulus (b-direction) | 166.5 GPa[5] | 117.7 GPa[5] | 166.5 GPa[5] | 123.6 GPa[5] |

| Refractive Index (n) at ~630 nm | ~4.0[5] | ~4.2[5] | - | - |

| Extinction Coefficient (k) at ~630 nm | ~0.5[5] | ~1.0[5] | - | - |

Table 1: Comparative Properties of Noble Transition Metal Dichalcogenides. This table summarizes key electronic, structural, and mechanical properties of monolayer and bulk forms of PtS₂, PtSe₂, PdS₂, and PdSe₂.

Synthesis of Noble Transition Metal Dichalcogenides

The synthesis of high-quality, large-area noble TMDC thin films is crucial for their application in electronic and biomedical devices. Chemical Vapor Deposition (CVD) is a widely used technique for this purpose. Below is a detailed experimental protocol for the CVD synthesis of monolayer PtSe₂.

Experimental Protocol: Chemical Vapor Deposition of Monolayer PtSe₂

This protocol outlines the steps for the synthesis of monolayer platinum diselenide (PtSe₂) on a silicon dioxide/silicon (SiO₂/Si) substrate using a two-temperature zone furnace.

1. Substrate Preparation:

-

Clean a SiO₂/Si substrate (with a 300 nm oxide layer) using a standard RCA cleaning procedure to remove organic and inorganic contaminants.

-

Dry the substrate with a stream of high-purity nitrogen gas.

2. Precursor and Furnace Setup:

-

Place platinum(II) chloride (PtCl₂) powder in an alumina (B75360) boat at the center of the first heating zone of the CVD furnace.

-

Place selenium pellets in another alumina boat upstream in the low-temperature zone.

-

Position the cleaned SiO₂/Si substrate downstream from the PtCl₂ boat in the first heating zone.

3. Growth Parameters:

-

Carrier Gas: Argon (Ar) at a flow rate of 50-100 standard cubic centimeters per minute (sccm).

-

Low-Temperature Zone (Selenium): Heat to 220-250 °C to create selenium vapor.

-

High-Temperature Zone (PtCl₂ and Substrate): Ramp up to 400-450 °C. The relatively low growth temperature for PtSe₂ is advantageous as it is compatible with a wider range of substrates.[6]

-

Pressure: Maintain the furnace at atmospheric pressure.

-

Growth Time: 10-20 minutes.

4. Cooling and Characterization:

-

After the growth period, turn off the heaters and allow the furnace to cool down to room temperature naturally under a continuous flow of argon gas.

-

Characterize the synthesized PtSe₂ film using techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm its monolayer nature, composition, and morphology.[4]

Applications in Biosensing

Noble TMDCs are excellent candidates for the fabrication of highly sensitive biosensors due to their high surface area and tunable electronic properties. Field-effect transistor (FET) based biosensors functionalized with aptamers are a particularly promising application.

Signaling Pathway of an Aptamer-Functionalized Noble TMDC-Based FET Biosensor

The following diagram illustrates the working principle of an aptamer-functionalized FET biosensor for the detection of a target analyte.

Aptamer-FET Biosensor Workflow. This diagram illustrates the sequential steps from bioreceptor immobilization to signal output.

The sensing mechanism involves the immobilization of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules, onto the surface of the noble TMDC.[7] When the target analyte is introduced, it binds to the aptamer, causing a conformational change. This change in the shape and charge distribution of the aptamer modulates the electrical conductivity of the underlying TMDC channel in the FET, resulting in a measurable change in current that correlates with the analyte concentration.[8]

Applications in Drug Delivery

The unique properties of noble TMDCs also make them attractive for the development of advanced drug delivery systems. Their large surface area allows for high drug loading, and their surfaces can be functionalized for targeted delivery to specific cells or tissues.

Experimental Workflow for a Noble TMDC-Based Drug Delivery System

The following diagram outlines a general workflow for the development and application of a noble TMDC-based nanoparticle drug delivery system.

TMDC Drug Delivery Workflow. This diagram shows the process from nanoparticle creation to therapeutic effect.

In this workflow, noble TMDC nanosheets are first synthesized and then functionalized, often with polyethylene (B3416737) glycol (PEG), to improve their stability and biocompatibility in biological systems. The therapeutic drug is then loaded onto the nanosheets. Upon administration, these nanoparticles circulate in the bloodstream and can accumulate at tumor sites through the enhanced permeability and retention (EPR) effect.[9] Once at the target site, they can be taken up by cancer cells. The drug can then be released in a controlled manner, for example, in response to the lower pH of the tumor microenvironment, leading to the desired therapeutic effect.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal dichalcogenide nanospheres for high-refractive-index nanophotonics and biomedical theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Aptamer‐functionalized field‐effect transistor biosensors for disease diagnosis and environmental monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Nanoparticle-based Drug Delivery – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]

Unveiling the Electronic Landscape of Platinum Disulfide: An In-Depth Technical Guide to Ab Initio Calculations

For Immediate Release

This technical guide provides a comprehensive overview of the electronic properties of platinum disulfide (PtS₂) determined through ab initio calculations. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical and experimental findings to elucidate the intricate electronic behavior of this promising transition metal dichalcogenide. The guide details the computational methodologies, presents key quantitative data in a structured format, and outlines the experimental protocols used for validation.

Introduction to this compound (PtS₂)

This compound (PtS₂) is a layered group-10 transition metal dichalcogenide (TMD) that has garnered significant attention for its unique electronic characteristics, high charge-carrier mobility, and strong layer-dependent bandgap.[1] Unlike many other TMDs, PtS₂ crystallizes in the 1T phase, which consists of octahedrally coordinated platinum atoms sandwiched between two layers of sulfur atoms. This structure gives rise to its distinct electronic and optical properties, making it a compelling candidate for applications in nanoelectronics, optoelectronics, and sensing.

Theoretical Framework: Ab Initio Calculations

Ab initio, or first-principles, calculations are a class of computational methods rooted in quantum mechanics that aim to solve the electronic Schrödinger equation without empirical parameters.[2] Density Functional Theory (DFT) is the most widely used ab initio method for condensed matter systems due to its balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT maps the complex many-body problem of interacting electrons onto a system of non-interacting electrons moving in an effective potential. The electronic properties of PtS₂ are typically investigated using DFT as implemented in software packages such as Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.

The choice of exchange-correlation (xc) functional is crucial in DFT calculations. For PtS₂, the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is commonly employed. To account for the van der Waals interactions that are critical in layered materials, dispersion corrections are often included. For more accurate band gap predictions, more advanced methods like the GW approximation or hybrid functionals (e.g., HSE06) are utilized. The inclusion of spin-orbit coupling (SOC) can also be important due to the presence of the heavy platinum atom.

Quantitative Electronic Properties of PtS₂

The electronic bandgap of PtS₂ is highly dependent on the number of layers. Ab initio calculations have consistently shown that monolayer PtS₂ is a semiconductor with an indirect bandgap, which decreases with an increasing number of layers, eventually transitioning to a semi-metallic state in its bulk form.

Calculated Bandgap Values

The following table summarizes the calculated bandgap of PtS₂ from various theoretical studies.

| Number of Layers | Calculation Method | Bandgap (eV) | Bandgap Type |

| Monolayer | GGA | 1.77 | Indirect |

| Monolayer | GGA+SOC | 1.14 | Indirect |

| Monolayer | GGA (with strain) | 0.25 - 1.17 | Direct/Indirect |

| Bilayer | GGA | 0.67 | Indirect |

| Bulk | - | ~0.25 | Indirect |

Note: The exact bandgap values can vary depending on the specific computational parameters used, such as the exchange-correlation functional, pseudopotentials, and basis sets.

Effects of External Factors

-

Strain: Applying tensile or compressive strain can significantly modulate the electronic properties of PtS₂. Mechanical strain can reduce the bandgap and even induce an indirect-to-direct bandgap transition.

-

Defects: The presence of vacancies, such as single platinum or sulfur vacancies, can introduce new energy levels within the bandgap, effectively reducing it and potentially changing its nature from indirect to direct.

-

Stacking: In bilayer and few-layer PtS₂, the stacking arrangement of the layers influences the electronic and optical properties.

Computational and Experimental Workflows

The determination of the electronic properties of PtS₂ involves a synergistic approach of theoretical calculations and experimental validation.

Methodologies

Ab Initio Calculation Protocol

A typical workflow for calculating the electronic properties of PtS₂ using DFT is as follows:

-

Structure Definition: The atomic positions of the 1T-PtS₂ crystal structure are defined. For layered systems, a vacuum space of at least 15-20 Å is added to prevent interactions between periodic images.

-

Structural Relaxation: The atomic positions and lattice vectors are optimized to find the minimum energy configuration. This is typically done until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).

-

Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to obtain the ground-state electron density and energy of the relaxed structure. A dense k-point mesh is used for sampling the Brillouin zone.

-

Band Structure and Density of States (DOS) Calculation: The electronic band structure is then calculated along high-symmetry paths in the Brillouin zone. The DOS is also computed to understand the contribution of different orbitals to the electronic states.

Experimental Protocols

Experimental validation of the calculated electronic properties is crucial. The following techniques are commonly employed:

-

X-Ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the synthesized PtS₂. The core level spectra of Pt 4f and S 2p are analyzed to confirm the formation of PtS₂ and assess its stoichiometry.

-

Raman Spectroscopy: Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of the material. For PtS₂, the characteristic Raman peaks, such as the Eg and A1g modes, are used to confirm the crystal structure and quality.[3] The measurements are typically performed using a specific laser excitation wavelength, for example, 532 nm.[3]

-

Scanning Tunneling Microscopy and Spectroscopy (STM/STS): STM is used to obtain real-space images of the PtS₂ surface with atomic resolution, confirming the 1T crystal structure. STS is employed to probe the local density of states and measure the electronic bandgap directly.

Signaling Pathways and Logical Relationships

The relationship between the number of layers and the electronic bandgap of PtS₂ can be visualized as a logical progression.

Conclusion

Ab initio calculations, particularly those based on Density Functional Theory, have proven to be invaluable tools for predicting and understanding the electronic properties of PtS₂. The theoretical findings, corroborated by experimental results, reveal a strong dependence of the electronic structure on the number of layers, strain, and defects. This detailed understanding is essential for the rational design and development of next-generation electronic and optoelectronic devices based on this versatile two-dimensional material. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore the potential of PtS₂ in their respective fields.

References

Thermoelectric Properties of Platinum Disulfide (PtS2) Thin Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoelectric properties of platinum disulfide (PtS2) thin films. While experimental data on the thermoelectric characteristics of PtS2 remain limited in publicly accessible literature, this document compiles the available theoretical predictions for PtS2 and presents experimental data for the closely related platinum diselenide (PtSe2) to offer valuable comparative insights. The guide details established experimental protocols for the synthesis of PtS2 thin films and the characterization of their thermoelectric properties, supplemented by visualizations of key workflows.

Introduction to Thermoelectricity in PtS2

Thermoelectric materials offer a promising avenue for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. The term S²σ is known as the power factor, a critical parameter for evaluating a material's potential for high thermoelectric performance.

This compound (PtS2), a member of the Group 10 transition metal dichalcogenides (TMDs), has garnered interest for its unique electronic and optical properties. Its potential in thermoelectric applications is an emerging area of research. Theoretical studies suggest that the thermoelectric properties of PtS2 can be tuned, for instance, through strain engineering.

Quantitative Thermoelectric Data

A comprehensive summary of the available quantitative data on the thermoelectric properties of PtS2 and related materials is presented below. It is important to note the distinction between theoretical predictions for PtS2 and experimental data for PtSe2.

Table 1: Theoretical Thermoelectric Properties of Monolayer PtS2

| Property | Value | Conditions | Source |

| Seebeck Coefficient (S) | Varies with strain and doping | Theoretical calculations | [1] |

| Electrical Conductivity (σ/τ) | Decreases with increasing band gap | Theoretical calculations | [1] |

| Power Factor (S²σ) | Can be enhanced by tensile strain | Theoretical calculations | [1] |

Note: Specific numerical values are highly dependent on the calculation parameters and the applied strain and doping levels. The provided information indicates trends observed in theoretical studies.

Table 2: Experimental Thermoelectric Properties of PtSe2 Thin Films

| Property | Value | Film Thickness | Measurement Conditions | Source |

| Seebeck Coefficient (S) | > ~160 µV/K | Not specified | Two-step thermal annealing at 574 K | [2] |

| Thermal Conductivity (κ) | 40.4 ± 4.67 W/(m·K) | 4.5 nm | Room Temperature | [3] |

Note: This data is for PtSe2 and serves as a reference for the potential properties of PtS2. Direct experimental validation for PtS2 is needed.

Table 3: Experimental Thermal Conductivity of PtS2 Thin Films

| Property | Value | Film Thickness | Measurement Conditions | Source |

| Thermal Conductivity (κ) | 85.6 ± 7.70 W/(m·K) | 4 nm | Room Temperature | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of PtS2 thin films and the characterization of their fundamental thermoelectric properties are outlined below.

Synthesis of PtS2 Thin Films by Chemical Vapor Deposition (CVD)

A common method for synthesizing large-area, few-layer PtS2 films is through the direct sulfurization of a pre-deposited platinum (Pt) film.[4][5]

Protocol:

-

Substrate Preparation: A suitable substrate (e.g., SiO2/Si) is cleaned to remove any organic and inorganic contaminants.

-

Platinum Deposition: A thin film of Pt is deposited onto the cleaned substrate using techniques such as e-beam evaporation or sputtering. The thickness of the Pt film will influence the final thickness of the PtS2 film.

-

Sulfurization: The Pt-coated substrate is placed in a two-zone tube furnace. Sulfur powder is placed in the upstream zone (Zone 1), and the substrate is placed in the downstream zone (Zone 2).

-

Heating Profile:

-

Zone 1 is heated to a specific temperature (e.g., 200-300 °C) to generate sulfur vapor.

-

Zone 2 is heated to a higher temperature (e.g., 400-800 °C) to facilitate the reaction between the Pt film and sulfur vapor.

-

-

Reaction: The sulfur vapor is carried over the Pt film by an inert carrier gas (e.g., Argon). The reaction time is typically in the range of 30-60 minutes.

-

Cooling: After the reaction, the furnace is cooled down to room temperature naturally.

Measurement of the Seebeck Coefficient

The Seebeck coefficient is typically measured using a two-probe method where a temperature gradient is applied across the thin film, and the resulting thermoelectric voltage is measured.[6][7][8]

Protocol:

-

Sample Mounting: The PtS2 thin film sample is mounted on a sample holder equipped with two heaters and two thermocouples.

-

Thermal Contact: The ends of the sample are brought into good thermal contact with two separate heater blocks.

-

Temperature Gradient: One heater is used to create a temperature difference (ΔT) across the sample. The temperatures at the two ends (T_hot and T_cold) are measured using the thermocouples.

-

Voltage Measurement: Two electrical probes are placed in contact with the thin film at the same points where the temperatures are measured. The open-circuit voltage (ΔV) generated by the Seebeck effect is measured using a high-impedance voltmeter.

-

Calculation: The Seebeck coefficient is calculated as S = -ΔV/ΔT. The measurement is repeated for several small temperature gradients to ensure linearity and accuracy.

Measurement of the Electrical Conductivity

The in-plane electrical conductivity of thin films is commonly measured using the four-point probe method to eliminate the influence of contact resistance.[9][10][11]

Protocol:

-

Probe Configuration: A four-point probe head with four equally spaced, co-linear probes is used.

-

Contact: The probe head is brought into contact with the surface of the PtS2 thin film.

-

Current Application: A constant DC current (I) is passed through the two outer probes.

-

Voltage Measurement: The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.

-

Calculation:

-

The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I) for a thin film with lateral dimensions much larger than the probe spacing.

-

The electrical conductivity (σ) is then calculated as σ = 1 / (Rs * t), where 't' is the thickness of the thin film.

-

Conclusion and Future Outlook

The exploration of the thermoelectric properties of PtS2 thin films is still in its early stages. While theoretical studies indicate the potential for tuning its thermoelectric performance, a significant gap exists in experimental data. The close analogy with PtSe2, for which some experimental data are available, suggests that PtS2 could exhibit interesting thermoelectric behavior.

Future research should focus on the systematic experimental investigation of the Seebeck coefficient, electrical conductivity, and thermal conductivity of high-quality, large-area PtS2 thin films. The influence of film thickness, crystallinity, and doping on the thermoelectric properties needs to be thoroughly explored to unlock the full potential of PtS2 for thermoelectric applications. The detailed experimental protocols provided in this guide offer a solid foundation for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Intrinsic Seebeck coefficients of 2D polycrystalline PtSe2 semiconducting films through two-step annealing - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of large-scale few-layer PtS2 films by chemical vapor deposition | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Four Point Probe Measurement Explained [suragus.com]

- 10. ossila.com [ossila.com]

- 11. linseis.com [linseis.com]

Unveiling the Magnetic Landscape of Platinum Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum disulfide (PtS₂), a transition metal dichalcogenide (TMD), has garnered significant attention for its unique electronic and optical properties. While pristine, bulk PtS₂ is intrinsically a non-magnetic semiconductor, recent research has revealed a rich and tunable magnetic landscape that can be unlocked through various engineering strategies. This technical guide provides an in-depth exploration of the magnetic properties of PtS₂, detailing the influence of defects, doping, and strain. It is intended to serve as a comprehensive resource for researchers and professionals interested in leveraging the magnetic characteristics of this versatile material for applications in spintronics, catalysis, and beyond.

Intrinsic Magnetic Properties of this compound

Pristine, bulk this compound in its most common 1T (octahedral) phase is a diamagnetic or weakly paramagnetic material, exhibiting no long-range magnetic order. This non-magnetic nature is a consequence of its electronic structure, where the electron spins are paired. Platinum itself is a paramagnetic metal, meaning it is weakly attracted to a magnetic field but does not retain any magnetism once the field is removed.[1]

Engineering Magnetism in this compound

The non-magnetic ground state of PtS₂ can be deliberately altered to induce robust and tunable magnetic properties. The primary strategies employed are the introduction of defects, the incorporation of dopant atoms, and the application of mechanical strain.

Defect-Induced Magnetism

Crystal lattice defects, particularly vacancies, can significantly modify the local electronic structure of PtS₂ and give rise to magnetic moments.

-

Platinum (Pt) Vacancies: The absence of a platinum atom in the PtS₂ lattice has been shown to be a potent source of induced magnetism. First-principles calculations have predicted that a single Pt vacancy can induce a significant magnetic moment.[2] The unpaired electrons in the vicinity of the vacancy are responsible for this emergent magnetism. The magnetic ordering arising from these defects is often localized and its long-range ordering can be influenced by the defect concentration and their spatial distribution.

-

Sulfur (S) Vacancies: In contrast to Pt vacancies, sulfur vacancies are generally not found to induce a significant magnetic moment in PtS₂.

The controlled introduction of vacancies, for instance through ion irradiation or during the material synthesis process, can thus be a viable route to engineer magnetic functionalities in PtS₂ thin films.

Doping-Induced Magnetism

The introduction of foreign atoms, or dopants, into the PtS₂ lattice is a highly effective method for tuning its electronic and magnetic properties.

-

Hole Doping: The introduction of holes, for example through gating or substitutional doping, can induce a transition from a non-magnetic to a ferromagnetic state in monolayer PtS₂. This phenomenon is attributed to the so-called Stoner instability, where a high density of states at the Fermi level favors a spin-polarized ground state.

-

Substitutional Doping at the Sulfur Site: Replacing sulfur atoms with elements from Group 15 of the periodic table, such as nitrogen (N) or phosphorus (P), can introduce spin-polarized states within the bandgap of PtS₂.

-

Substitutional Doping at the Platinum Site: The most dramatic effects on the magnetic properties of PtS₂ are observed when platinum atoms are substituted with 3d transition metals. Depending on the specific dopant, a variety of magnetic behaviors can be realized, including ferromagnetism, antiferromagnetism, and half-metallicity. The induced magnetic moments are primarily localized on the dopant atoms.

Strain Engineering of Magnetism

Applying mechanical strain to two-dimensional materials can alter their interatomic distances and electronic band structure, thereby influencing their magnetic properties. While specific quantitative data for strain-induced magnetism in PtS₂ is still emerging, general trends observed in other 2D materials suggest that:

-

Tensile Strain: Generally, applying tensile strain can lead to a decrease in the critical temperature (Tc) at which magnetic ordering disappears.[3][4][5]

-

Compressive Strain: Compressive strain, within the elastic limit, has been shown to increase the Tc in some 2D magnetic materials.[3][4][5]

These findings indicate that strain engineering is a promising avenue for fine-tuning the magnetic characteristics of PtS₂-based devices.

Quantitative Data on Magnetic Properties

The following tables summarize the key quantitative data on the magnetic properties of engineered this compound, as reported in theoretical and experimental studies.

| Inducement Method | Dopant/Defect | Magnetic Moment (μB) | Magnetic State | Reference(s) |

| Defect-Induced | Pt Vacancy | ~4.00 (in PtSSe) | Ferromagnetic (predicted) | [6] |

| Doping-Induced | ||||

| Substitution at Pt | V | Not specified | Half-metal (predicted) | [7] |

| Cr | Not specified | Half-metal (predicted) | [7] | |

| Mn | Up to 3.00 | Antiferromagnetic (predicted) | [7] | |

| Fe | Not specified | Antiferromagnetic (predicted) | [7] | |

| Co | Not specified | Ferromagnetic Semiconductor (predicted) | [7] | |

| Substitution at S/Se | P | 1.00 (in PtSSe) | Ferromagnetic (predicted) | [6] |

| As | 0.99 (in PtSSe) | Ferromagnetic (predicted) | [6] | |

| Alkali/Alkaline Earth | Li | 1.00 (in PtSSe) | Half-metal (predicted) | [6] |

| Na | 1.00 (in PtSSe) | Half-metal (predicted) | [6] | |

| Be | 2.00 (in PtSSe) | Diluted Magnetic Semiconductor (predicted) | [6] | |

| Mg | 2.00 (in PtSSe) | Diluted Magnetic Semiconductor (predicted) | [6] |

| Material System | Predicted Curie Temperature (Tc) (K) | Reference(s) |

| V-doped MoS₂ | ~472 | [8] |

| Cr-doped MoS₂ | Not specified | |

| Mn-doped MoS₂ | Not specified | |

| Fe-doped MoS₂ | Not specified | |

| Co-doped MoS₂ | Not specified |

Note: The Curie temperature is the critical temperature above which a material loses its permanent magnetic properties.[9][10][11][12] The data for doped MoS₂ is included as a reference for the expected range of Curie temperatures in similarly structured TMDs.

Experimental Protocols

The characterization of the magnetic properties of PtS₂ thin films and nanostructures relies on a suite of sensitive experimental techniques.

Synthesis of this compound Thin Films

High-quality PtS₂ thin films are essential for reliable magnetic measurements. Common synthesis methods include:

-

Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile precursors on a substrate at elevated temperatures to grow uniform, large-area films.[13]

-

Pulsed Laser Deposition (PLD): A target material is ablated by a high-power laser, and the resulting plasma plume deposits a thin film onto a substrate.[14]

-

Thermally Assisted Conversion (TAC): A thin film of platinum is deposited on a substrate and subsequently sulfurized in a controlled atmosphere.[1]

Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique for characterizing the magnetic properties of materials.[15][16]

Principle: A sample is vibrated at a constant frequency in a uniform magnetic field. The resulting change in magnetic flux induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.

Experimental Workflow:

-

Sample Preparation: A thin film of PtS₂ on a substrate of known dimensions is carefully mounted on the sample holder.

-

Background Subtraction: A measurement of the empty sample holder and substrate is performed to account for any background magnetic signals.

-

Hysteresis Loop Measurement: The magnetic field is swept from a large positive value to a large negative value and back, while the magnetic moment of the sample is measured at each field point. This generates a hysteresis loop, from which key parameters like saturation magnetization, remanence, and coercivity can be extracted.

-

Temperature-Dependent Measurements: The measurement can be repeated at various temperatures to determine the Curie temperature.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique capable of measuring very small magnetic moments, making it ideal for studying 2D materials.[17][18][19]